Cas no 24649-22-7 (3-Chloro-1-methoxy-isoquinoline)
3-Chloro-1-methoxy-isoquinoline Chemical and Physical Properties
Names and Identifiers
-
- 3-Chloro-1-methoxyisoquinoline
- 19039P
- 1-Chloro-3-methoxyisoquinoline
- 3-Chlor-1-methoxy-isochinolin
- 3-chloro-1-methoxy-isoquinoline
- CTK8E2368
- FT-0685865
- RP07344
- Y8424
- MFCD00160677
- DTXSID40608761
- ZAA64922
- 24649-22-7
- 3-Chloro-1-methoxyisoquinoline, 97%
- D80084
- CS-0315013
- W-206904
- SNAJJTHVSPRNKF-UHFFFAOYSA-N
- AKOS006344756
- AS-6265
- SCHEMBL161865
- 3-Chloro-1-methoxy-isoquinoline
-
- MDL: MFCD00160677
- Inchi: 1S/C10H8ClNO/c1-13-10-8-5-3-2-4-7(8)6-9(11)12-10/h2-6H,1H3
- InChI Key: SNAJJTHVSPRNKF-UHFFFAOYSA-N
- SMILES: ClC1=CC2C=CC=CC=2C(=N1)OC
Computed Properties
- Exact Mass: 193.02954
- Monoisotopic Mass: 193.0294416g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 22.1Ų
Experimental Properties
- Melting Point: 67-72 °C
- PSA: 22.12
3-Chloro-1-methoxy-isoquinoline Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H301-H318
- Warning Statement: P280-P301+P310-P305+P351+P338
- Hazardous Material transportation number:UN 2811 6.1 / PGIII
- WGK Germany:3
- Hazard Category Code: 25-41
- Safety Instruction: 26-36-45
-
Hazardous Material Identification:
3-Chloro-1-methoxy-isoquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 740403-1G |
3-Chloro-1-methoxy-isoquinoline |
24649-22-7 | 97% | 1G |
992.33 | 2021-05-17 | |
| Chemenu | CM228071-5g |
3-Chloro-1-methoxyisoquinoline |
24649-22-7 | 95% | 5g |
$491 | 2021-08-04 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03492-1g |
3-Chloro-1-methoxyisoquinoline |
24649-22-7 | 97% | 1g |
¥889.0 | 2024-07-18 | |
| TRC | C632233-50mg |
3-Chloro-1-methoxy-isoquinoline |
24649-22-7 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C632233-100mg |
3-Chloro-1-methoxy-isoquinoline |
24649-22-7 | 100mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C632233-500mg |
3-Chloro-1-methoxy-isoquinoline |
24649-22-7 | 500mg |
$ 320.00 | 2022-06-06 | ||
| Chemenu | CM228071-1g |
3-Chloro-1-methoxyisoquinoline |
24649-22-7 | 95% | 1g |
$268 | 2024-07-28 | |
| Apollo Scientific | OR346496-1g |
3-Chloro-1-methoxyisoquinoline |
24649-22-7 | 95+% | 1g |
£105.00 | 2023-09-01 | |
| Apollo Scientific | OR346496-5g |
3-Chloro-1-methoxyisoquinoline |
24649-22-7 | 95+% | 5g |
£428.00 | 2023-09-01 | |
| abcr | AB403553-1 g |
3-Chloro-1-methoxyisoquinoline |
24649-22-7 | 1 g |
€191.10 | 2023-07-19 |
3-Chloro-1-methoxy-isoquinoline Suppliers
3-Chloro-1-methoxy-isoquinoline Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 3-Chloro-1-methoxy-isoquinoline
3-Chloro-1-methoxy-isoquinoline: A Comprehensive Overview
3-Chloro-1-methoxy-isoquinoline (CAS No. 24649-22-7) is a fascinating compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This isoquinoline derivative, characterized by its unique structural features, has emerged as a promising candidate for various applications. In this article, we delve into the properties, synthesis, and potential uses of 3-Chloro-1-methoxy-isoquinoline, while incorporating insights from the latest research to provide a comprehensive understanding of this compound.
The isoquinoline scaffold, which forms the core of 3-Chloro-1-methoxy-isoquinoline, is a bicyclic structure consisting of a benzene ring fused with a pyridine ring. This structure imparts unique electronic and steric properties to the molecule, making it highly versatile. The substitution pattern in 3-Chloro-1-methoxy-isoquinoline includes a chlorine atom at position 3 and a methoxy group at position 1. These substituents not only influence the compound's chemical reactivity but also play a crucial role in its biological activity and physical properties.
Recent studies have highlighted the importance of 3-Chloro-1-methoxy-isoquinoline in drug discovery. Isoquinolines, in general, are known for their ability to modulate various biological targets, including kinases, ion channels, and receptors. The introduction of the methoxy group at position 1 enhances the compound's solubility and bioavailability, making it an attractive lead compound for therapeutic applications. For instance, research has shown that 3-Chloro-1-methoxy-isoquinoline exhibits potent anti-inflammatory and antioxidant properties, which could be harnessed for treating conditions such as neurodegenerative diseases and cardiovascular disorders.
In addition to its pharmacological significance, 3-Chloro-1-methoxy-isoquinoline has found applications in materials science. The compound's aromaticity and conjugation make it suitable for use in organic electronics. Recent advancements have demonstrated its potential as a building block for designing advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The ability to tune the electronic properties of 3-Chloro-1-methoxy-isoquinoline through substitution patterns further enhances its utility in this domain.
The synthesis of 3-Chloro-1-methoxy-isoquinoline involves a series of well-established organic reactions. Typically, the process begins with the preparation of isoquinoline derivatives through cyclization reactions involving amino alcohols or related precursors. The introduction of substituents such as chlorine and methoxy groups is achieved through electrophilic substitution or nucleophilic aromatic substitution methods. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that 3-Chloro-1-methoxy-isoquinoline is readily available for further studies.
One area where 3-Chloro-1-methoxy-isoquinoline has shown immense potential is in catalysis. The compound's ability to act as a ligand in transition metal-catalyzed reactions has been explored extensively. For example, it has been used as a chelating agent in palladium-catalyzed cross-coupling reactions, demonstrating high efficiency and selectivity. This property opens up new avenues for its application in asymmetric synthesis and industrial chemical processes.
Moreover, the environmental impact of 3-Chloro-1-methoxy-is
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